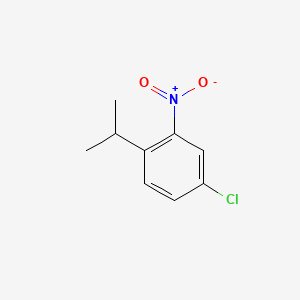
1-氯-4-异丙基-3-硝基苯
描述
1-Chloro-4-isopropyl-3-nitrobenzene is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 g/mol . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-isopropyl-3-nitrobenzene consists of a benzene ring substituted with a chlorine atom, an isopropyl group, and a nitro group . The InChI code for the compound is1S/C9H10ClNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 . Physical And Chemical Properties Analysis
1-Chloro-4-isopropyl-3-nitrobenzene has a molecular weight of 199.63 g/mol . It has a XLogP3 value of 3.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .科学研究应用
有机合成
1-氯-4-异丙基-3-硝基苯是有机合成中的一种重要中间体。 它的硝基可以进行各种还原反应生成胺,胺是合成药物、染料和农药的关键物质 。氯原子还提供了一个反应位点,可以进行进一步的取代反应,从而合成更复杂的的有机化合物。
药物化学
在药物化学中,该化合物的结构特征存在于各种治疗剂中。 特别是硝基,是具有抗菌和抗真菌活性的药物中的常见特征 。研究人员可以修改异丙基,改变该化合物的亲脂性,这对药物设计和优化至关重要。
农业化学
1-氯-4-异丙基-3-硝基苯中的氯原子和硝基使它成为开发新型杀虫剂和除草剂的候选化合物。 这些官能团可以进行化学修饰,以针对特定害虫或杂草,从而提高农用化学品的功效和选择性 。
材料科学
该化合物可以作为合成先进材料的前体。 例如,将其加入聚合物中可以得到具有增强的热稳定性或独特电子性能的材料,这些材料可用于从电子产品到航空航天等各个行业 。
环境科学
在环境科学中,可以研究1-氯-4-异丙基-3-硝基苯的降解产物及其对环境的影响。 了解其降解途径可以帮助开发更安全、更环保的化学品 。
分析化学
1-氯-4-异丙基-3-硝基苯由于其官能团而具有独特的谱学性质,使其成为分析方法中极好的标准品或试剂。 它可用于校准仪器或开发用于检测类似有机化合物的新的分析技术 。
合成化学
在合成化学中,该化合物用于多步合成中构建复杂的分子。 它的反应模式允许进行战略性功能化,使其成为创建各种有机分子的通用构建模块 。
化学教育
最后,1-氯-4-异丙基-3-硝基苯可以用于教育环境中演示各种化学反应和原理。 它的反应性可以展示亲电芳香取代、亲核取代和硝化反应,这些是有机化学教育中的基本概念 。
安全和危害
1-Chloro-4-isopropyl-3-nitrobenzene is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
The primary target of 1-Chloro-4-isopropyl-3-nitrobenzene is the benzene ring, a common structure in organic chemistry . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring and allows for the substitution of the hydrogen atoms on the ring with other groups . The mechanism involves two steps:
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-4-isopropyl-3-nitrobenzene involve the electrophilic substitution reactions of benzene . These reactions can lead to the formation of various substituted benzene derivatives, depending on the electrophile involved .
Pharmacokinetics
Like other organic compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the action of 1-Chloro-4-isopropyl-3-nitrobenzene is the formation of a substituted benzene ring . The specific effects at the molecular and cellular levels would depend on the nature of the substituent and its interactions with biological molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-isopropyl-3-nitrobenzene. For instance, its storage temperature can affect its stability . Additionally, the presence of other chemicals in the environment can influence its reactivity and the outcomes of its interactions with its targets.
属性
IUPAC Name |
4-chloro-2-nitro-1-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRFBGCYAXAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997940 | |
| Record name | 4-Chloro-2-nitro-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76611-16-0 | |
| Record name | 4-Chloro-1-(1-methylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76611-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-isopropyl-3-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076611160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-nitro-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-isopropyl-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

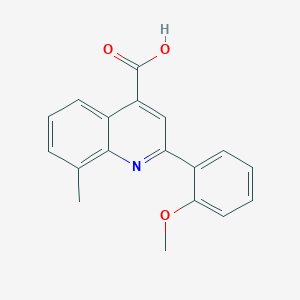



![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
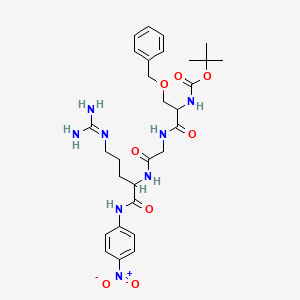

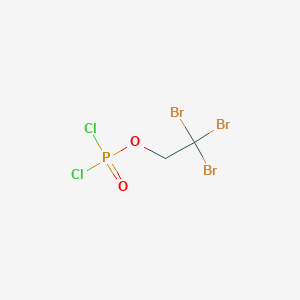
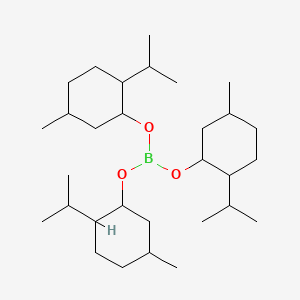
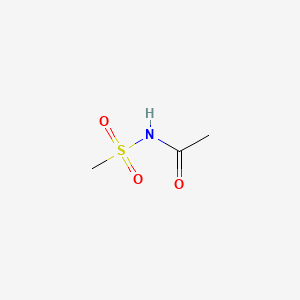

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)
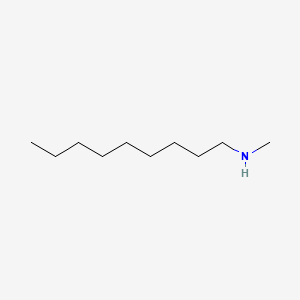
![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)